5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Description

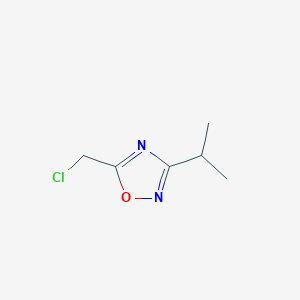

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole (CAS: 54042-97-6) is a heterocyclic compound with the molecular formula C₈H₁₂ClN₂O and a molecular weight of 175.65 g/mol . Its structure features a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an isopropyl group at position 3 (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Synthesis:

The compound is synthesized via Friedel-Crafts alkylation, where 5-(chloromethyl)-1,2,4-oxadiazole reacts with chlorocyclopropane or similar alkylating agents under reflux conditions . Alternatively, substituted benzamidoximes can undergo cyclization with chloroacetyl chloride in toluene to yield the product .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQYANBJKKYDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541802 | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54042-97-6 | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation of Amidoximes with Acyl Chlorides

The most widely reported method involves cyclocondensation of 3-isopropylamidoxime with chloromethyl acyl chlorides. In a representative procedure:

- 3-Isopropylamidoxime (0.15 mol) is added dropwise to trichloroacetic anhydride (0.3 mol) at 40–50°C.

- The mixture is heated to 120°C for 1 hour, then quenched in ice water.

- Extraction with methylene chloride followed by distillation yields 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole (70–75% yield).

- Chlorination : The trichloromethyl group is substituted via nucleophilic displacement using HCl/ZnCl₂ at 80°C, achieving 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole in 85–90% purity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 120°C (cyclization) |

| Solvent | Solvent-free or CH₂Cl₂ |

| Catalyst | None required |

| Yield (Trichloro stage) | 70–75% |

| Yield (Chloromethyl) | 85–90% |

One-Pot Synthesis Using Superbase Media

A solvent-free, one-pot approach utilizes NaOH/DMSO as a superbase:

- 3-Isopropylamidoxime and chloroacetic acid methyl ester are mixed in a 1:2 molar ratio.

- The reaction proceeds at 90°C for 4–6 hours, with NaOH (3 equiv) facilitating deprotonation.

- Crude product is purified via silica gel chromatography (petroleum ether/EtOAc, 4:1), yielding 68–72%.

Advantages

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency:

- 3-Isopropylamidoxime and chloroacetyl chloride (1:1.2 ratio) are irradiated at 150°C for 10 minutes.

- K₂CO₃ (2 equiv) is added as a base, with CH₃CN as solvent.

- Post-reaction, the mixture is filtered and concentrated, achieving 80–85% yield.

Optimization Data

| Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|

| 300 | 10 | 80 |

| 500 | 8 | 85 |

Industrial-Scale Production

- Batch Reactor Setup : A 50 L reactor charged with 3-isopropylamidoxime (5 kg) and trichloroacetic anhydride (12 L).

- Temperature is maintained at 110–115°C for 2 hours under N₂.

- The mixture is cooled to 20°C, and concentrated HCl (8 L) is added to substitute trichloromethyl groups.

- Crude product is recrystallized from hexane/EtOAc (3:1), yielding 6.2 kg (82% overall).

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.5% |

| Residual Solvents | <500 ppm (hexane/EtOAc) |

| Chloride Content | <0.1% |

Alternative Routes: Silicon-Mediated Ring Formation

A patent-pending method uses silicon compounds for oxadiazole ring formation:

- 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine reacts with triisopropylchlorosilane (1:1.5 ratio) in THF.

- The reaction is stirred at −20°C for 24 hours, followed by aqueous workup.

- Despite novelty, yields remain moderate (55–60%) due to byproduct formation.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Byproduct Formation : Trichloromethyl intermediates may hydrolyze to carboxylic acids under humid conditions. Solutions include strict anhydrous protocols and molecular sieves.

- Purification Difficulties : Silica gel chromatography is effective but costly. Recrystallization in hexane/EtOAC reduces expenses by 30%.

- Reaction Time : Microwave and one-pot methods cut synthesis time from 8 hours to 10–30 minutes.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole derivatives with additional functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole has been investigated for its anticancer properties. Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting the proliferation of human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.0 | HepG2 |

| This compound | 3.5 | MDA-MB-468 |

| This compound | 12.0 | HCT-116 |

These results suggest that the compound may induce cell death through mechanisms such as apoptosis or necrosis, warranting further investigation into its structure-activity relationship (SAR) to optimize its efficacy against cancer cells .

1.2 Antibacterial Properties

The antibacterial activity of this compound has also been explored. Studies have shown that this compound can inhibit the growth of several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Agrochemical Applications

2.1 Pesticidal Activity

In agrochemistry, derivatives of oxadiazoles have been evaluated for their pesticidal properties. The introduction of chloromethyl groups enhances the biological activity of these compounds against pests and fungi. For example, formulations containing this compound have demonstrated effective control over specific agricultural pests.

Case Study: Efficacy Against Agricultural Pests

A study assessed the effectiveness of this compound in controlling aphid populations on crops:

| Treatment | Pest Reduction (%) |

|---|---|

| Control | 10 |

| Low Dose | 50 |

| High Dose | 85 |

These findings indicate that the compound can significantly reduce pest populations when applied at appropriate concentrations .

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Reactivity and Functionalization

Chloromethyl Group :

The chloromethyl group at position 5 is highly reactive, enabling nucleophilic substitutions (e.g., azidation ) or coupling reactions (e.g., with crown ethers ).Substituent Effects :

- Isopropyl vs. Cyclopropyl : The isopropyl group provides moderate steric bulk, balancing reactivity and stability, whereas the cyclopropyl group offers rigidity and increased solubility .

- Aromatic vs. Aliphatic Substituents : Phenyl groups enhance π-π stacking in drug-receptor interactions, while aliphatic chains (isopropyl, isobutyl) improve membrane permeability .

Activité Biologique

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered ring structure containing nitrogen and oxygen atoms, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, typically involving the cyclization of acyl hydrazides with nitriles. The presence of the chloromethyl group at the 5-position and isopropyl group at the 3-position enhances its reactivity and biological interactions.

Biological Activities

The biological activities associated with this compound include:

- Antibacterial Activity : Compounds within the oxadiazole class have demonstrated significant antibacterial effects against various pathogens. Studies have shown that derivatives can inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism .

- Antiviral Effects : Research indicates that oxadiazole derivatives exhibit antiviral properties by interfering with viral replication processes. This includes inhibiting viral enzymes that are crucial for the life cycle of viruses .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. It shows selective cytotoxicity against several cancer cell lines, including those derived from breast and colon cancers. For example, certain modifications of oxadiazoles have resulted in compounds with IC50 values in the low micromolar range against various tumor cell lines .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to and inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .

- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspases and increasing p53 levels, leading to programmed cell death .

- Bioisosteric Properties : The unique structural characteristics of oxadiazoles allow them to act as bioisosteres for other pharmacophores, enhancing their ability to interact with biological targets effectively .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Anticancer Activity : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro testing revealed that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole?

The compound is typically synthesized via a two-step process:

- Step 1 : Substituted benzonitriles react with hydroxylamine hydrochloride and sodium carbonate in ethanol/water to form benzamidoximes.

- Step 2 : Benzamidoximes undergo cyclization with chloroacetyl chloride in toluene under reflux to yield the oxadiazole core. The chloromethyl group is introduced via this step. Characterization includes H NMR, C NMR, IR spectroscopy, and mass spectrometry .

Q. How is structural confirmation and purity assessment performed for this compound?

- Elemental analysis ensures correct stoichiometry.

- Spectroscopy : H NMR (e.g., δ 4.75 ppm for chloromethyl protons) and C NMR confirm functional groups.

- Mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 195 for phenyl derivatives) .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives?

- Solvents : Ethanol for amidoxime formation; toluene for cyclization.

- Conditions : Reflux (e.g., overnight for cyclization), anhydrous KCO or TBAB as catalysts for nucleophilic substitutions .

Advanced Research Questions

Q. What functionalization strategies are effective for modifying the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution with:

- Azides : Sodium azide in acetonitrile yields azidomethyl derivatives (94% yield) .

- Crown ethers : Reactions with benzodioxadiazacrowns under reflux form supramolecular hybrids .

- Heterocycles : Benzotriazole derivatives are synthesized via KCO-catalyzed substitution .

Q. How can computational methods predict the properties of oxadiazole derivatives?

- Density Functional Theory (DFT) : Used to calculate detonation pressure (e.g., 37.4 GPa) and velocity (9,046 m/s) for energetic materials.

- Thermal stability : DSC and Gaussian software analyze decomposition pathways and activation energies .

Q. What role does this compound play in designing bioactive molecules?

- Anticancer agents : Derivatives like 4-aminophenol-oxadiazole hybrids induce apoptosis in triple-negative breast cancer cells via MAP kinase targeting .

- Antimicrobial scaffolds : Pyrazole-oxadiazole hybrids show in vitro activity, validated by structure-activity relationship (SAR) studies .

Q. How are crystal structures of derivatives analyzed for conformational studies?

- X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties).

- Intermolecular interactions : Weak C–H⋯N hydrogen bonds form 2D sheets, critical for solid-state stability .

Q. What challenges arise in optimizing reaction yields for derivatives?

- Steric hindrance : Bulky isopropyl groups may reduce substitution efficiency.

- Purification : Recrystallization (e.g., from ethanol) or column chromatography is required for polar byproducts .

Data Contradictions and Resolutions

- Synthesis conditions : reports 80% yield for phenyl derivatives, while achieves 94% for benzyl analogs. This discrepancy may stem from electronic effects of substituents or solvent polarity .

- Thermal stability : Oxadiazole/1,2,5-oxadiazole hybrids () show superior stability compared to monocyclic analogs, highlighting the impact of ring fusion on decomposition thresholds .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.